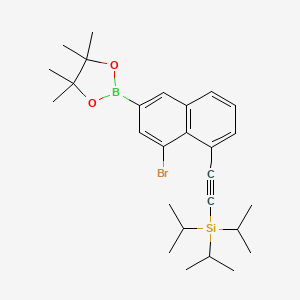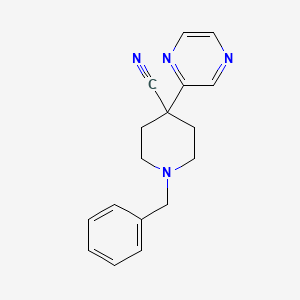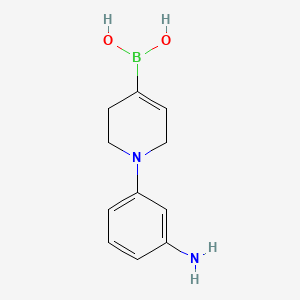
(1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a tetrahydropyridine ring, which is further substituted with an aminophenyl group. The presence of these functional groups allows the compound to participate in a variety of chemical reactions, making it a versatile tool in synthetic chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid typically involves multi-step organic reactions. One common method includes the formation of the tetrahydropyridine ring through a cyclization reaction, followed by the introduction of the aminophenyl group via a substitution reaction. The boronic acid group is then introduced through a boronation reaction, often using boronic acid derivatives as reagents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are used to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The boronic acid group is particularly useful in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield boronic esters, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
(1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which (1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid exerts its effects is largely dependent on its chemical interactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The aminophenyl group can interact with biological targets through hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Aminophenyl)boronic acid: Shares the aminophenyl and boronic acid groups but lacks the tetrahydropyridine ring.
Phenylboronic acid: Contains the boronic acid group attached to a phenyl ring without additional substituents.
Tetrahydropyridine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
The uniqueness of (1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid lies in its combination of functional groups, which allows it to participate in a diverse array of chemical reactions and applications. Its ability to form stable yet reversible covalent bonds with biological molecules makes it particularly valuable in medicinal chemistry and drug design.
Propriétés
Formule moléculaire |
C11H15BN2O2 |
|---|---|
Poids moléculaire |
218.06 g/mol |
Nom IUPAC |
[1-(3-aminophenyl)-3,6-dihydro-2H-pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H15BN2O2/c13-10-2-1-3-11(8-10)14-6-4-9(5-7-14)12(15)16/h1-4,8,15-16H,5-7,13H2 |
Clé InChI |
LLTWWJQTELBAEV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CCN(CC1)C2=CC=CC(=C2)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile](/img/structure/B13990807.png)
![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
![4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B13990818.png)
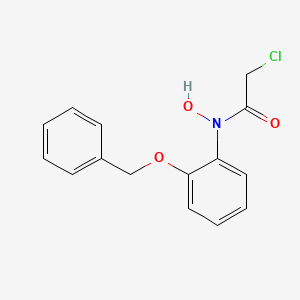

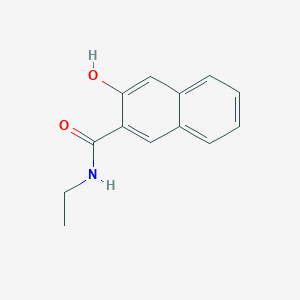




![[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid](/img/structure/B13990862.png)
![[3-(Triazol-2-yl)phenyl]boronic acid](/img/structure/B13990877.png)
